Heptadecanoic Acid

描述

Margaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.

Margaric Acid is a saturated long-chain fatty acid with a 17-carbon backbone. Margaric acid is found naturally as a minor component of the fat and milk fat of ruminants.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to unlabeled parent cpd

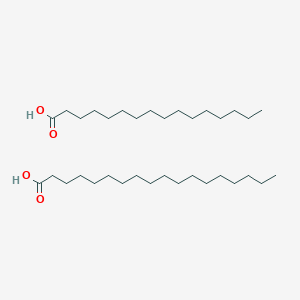

Structure

3D Structure

属性

IUPAC Name |

heptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMQGTRYUADPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1002-82-0 (hydrochloride salt), 17378-36-8 (potassium salt) | |

| Record name | Margaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021596 | |

| Record name | Heptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid, Solid; [Merck Index], Solid | |

| Record name | Heptadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Margaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

363.00 to 364.00 °C. @ 760.00 mm Hg | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.2 mg/L @ 25 °C (exp) | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-12-7, 63399-94-0, 67701-03-5, 68424-37-3 | |

| Record name | Heptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Margaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead(2+) heptadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063399940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C14-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEPTADECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C14-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead(2+) heptadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARGARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V987Y9OZ8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61.3 °C | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Overview of Palmitic Acid and Stearic Acid in Biological Systems

Significance as Saturated Fatty acids in Cellular Homeostasis

Palmitic acid (16:0) and stearic acid (18:0) are key players in maintaining cellular homeostasis, primarily through their roles as structural components of cell membranes and as energy sources. nih.govoup.com

The fatty acid composition of cell membranes is a critical determinant of their biophysical properties, including fluidity and permeability. nih.govresearchgate.net Saturated fatty acids, like palmitic and stearic acid, have straight hydrocarbon chains that allow for tight packing, which tends to decrease membrane fluidity. researchgate.netcolumbia.edu This is contrasted with unsaturated fatty acids, which have "kinks" in their chains that increase fluidity. columbia.eduwikipedia.org A proper balance between saturated and unsaturated fatty acids is essential for optimal membrane function, influencing the activity of membrane-bound proteins and signaling pathways. iiarjournals.org

Under normal physiological conditions, the accumulation of palmitic acid is regulated by its conversion to palmitoleic acid or its elongation to stearic acid, which is then desaturated to oleic acid. nih.govfrontiersin.org This homeostatic control is vital, as an excess of saturated fatty acids can lead to the formation of rigid, "solid-like" patches within the cell membrane, potentially damaging the cell. columbia.edu

Beyond their structural roles, these fatty acids are significant energy reservoirs. nih.govsigmaaldrich.com When not used for structural purposes, they are stored as triglycerides and can be broken down through beta-oxidation to produce ATP, the primary energy currency of the cell. wikipedia.org

Interrelationship in Endogenous Lipid Metabolism

The metabolic pathways of palmitic acid and stearic acid are closely intertwined. Palmitic acid, which can be obtained from the diet or synthesized de novo, is the precursor for the synthesis of stearic acid. sigmaaldrich.comimrpress.com This conversion is an elongation process that adds a two-carbon unit to the palmitic acid chain. imrpress.comoup.comdiva-portal.org

This elongation occurs in the endoplasmic reticulum and involves a series of enzymatic reactions. oup.comlibretexts.orgnih.gov The initial and rate-limiting step is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). oup.comdiva-portal.org Specifically, ELOVL1, ELOVL3, and ELOVL6 are known to elongate saturated and monounsaturated fatty acids. nih.gov

The interconversion between these fatty acids is a dynamic process. Studies have shown that dietary stearic acid is more rapidly converted to its monounsaturated counterpart, oleic acid, than palmitic acid is to palmitoleic acid. nih.govresearchgate.net This has led to the hypothesis that the relatively neutral effect of stearic acid on plasma cholesterol levels, compared to other saturated fatty acids, is due to its efficient conversion to oleic acid. researchgate.net

The table below summarizes the key enzymes and cellular locations involved in the primary metabolic fates of palmitic and stearic acid.

| Metabolic Process | Precursor | Product | Key Enzymes/Pathways | Cellular Location |

| Elongation | Palmitic acid (16:0) | Stearic acid (18:0) | Fatty Acid Elongases (ELOVLs) | Endoplasmic Reticulum |

| Desaturation | Stearic acid (18:0) | Oleic acid (18:1) | Stearoyl-CoA Desaturase (SCD) | Endoplasmic Reticulum |

| Desaturation | Palmitic acid (16:0) | Palmitoleic acid (16:1) | Stearoyl-CoA Desaturase (SCD) | Endoplasmic Reticulum |

| Beta-oxidation | Palmitoyl-CoA, Stearoyl-CoA | Acetyl-CoA | Beta-oxidation pathway | Mitochondria |

| Esterification | Palmitoyl-CoA, Stearoyl-CoA | Triglycerides, Phospholipids (B1166683) | Acyltransferases | Endoplasmic Reticulum |

This table provides a simplified overview of the major metabolic pathways.

Biosynthesis and Metabolic Pathways

Esterification and Complex Lipid Synthesis

Following their synthesis, palmitic acid and stearic acid are activated to their coenzyme A (CoA) thioesters, palmitoyl-CoA and stearoyl-CoA, respectively. This activation is a prerequisite for their participation in the synthesis of more complex lipid molecules through a process called esterification.

Incorporation into Triacylglycerols

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes. The synthesis of TAGs involves the sequential esterification of fatty acids to a glycerol-3-phosphate backbone. This process, known as the Kennedy pathway, predominantly occurs in the endoplasmic reticulum. libretexts.org

The initial step is the acylation of glycerol-3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT), which often utilizes a saturated fatty acyl-CoA like palmitoyl-CoA or stearoyl-CoA. The resulting lysophosphatidic acid is then acylated at the sn-2 position by acylglycerophosphate acyltransferase (AGPAT), typically with an unsaturated fatty acyl-CoA. The product, phosphatidic acid, is a key intermediate in lipid biosynthesis. libretexts.org

Phosphatidic acid is dephosphorylated by phosphatidic acid phosphatase (PAP) to yield diacylglycerol (DAG). Finally, diacylglycerol acyltransferase (DGAT) catalyzes the esterification of a third fatty acid to the sn-3 position of DAG, forming a triacylglycerol. libretexts.org Palmitic and stearic acids are commonly found at the sn-1 and sn-3 positions of TAGs, while the sn-2 position is more frequently occupied by unsaturated fatty acids. cambridge.org The specific positioning of these fatty acids within the TAG molecule is influenced by the substrate specificities of the acyltransferases involved and can impact the physical and metabolic properties of the fat. cambridge.orgcambridge.org

Table 1: Key Enzymes in Triacylglycerol Synthesis via the Kennedy Pathway

| Enzyme | Abbreviation | Function | Substrate Preference (for saturated fatty acids) |

| Glycerol-3-phosphate acyltransferase | GPAT | Acylates glycerol-3-phosphate at the sn-1 position. | Prefers saturated acyl-CoAs like palmitoyl-CoA and stearoyl-CoA. |

| Acylglycerophosphate acyltransferase | AGPAT | Acylates lysophosphatidic acid at the sn-2 position. | Typically prefers unsaturated acyl-CoAs. |

| Phosphatidic acid phosphatase | PAP | Dephosphorylates phosphatidic acid to form diacylglycerol. | Not specific to fatty acid composition. |

| Diacylglycerol acyltransferase | DGAT | Acylates diacylglycerol at the sn-3 position to form triacylglycerol. | Can utilize both saturated and unsaturated acyl-CoAs. |

Incorporation into Phospholipids (B1166683) and Membrane Lipids

Phospholipids are essential components of cellular membranes, providing structural integrity and influencing membrane fluidity. The synthesis of the major phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), also utilizes diacylglycerol derived from the Kennedy pathway.

In the primary pathway for PC and PE synthesis, the head groups (choline or ethanolamine) are activated to CDP-choline or CDP-ethanolamine, respectively. These activated head groups are then transferred to the diacylglycerol backbone. Palmitic and stearic acids are predominantly found at the sn-1 position of phospholipids, while the sn-2 position is typically occupied by an unsaturated fatty acid. encyclopedia.pub This specific arrangement is crucial for maintaining the appropriate fluidity and function of biological membranes. encyclopedia.pub

Studies have shown that the incorporation of palmitic and stearic acid into different phospholipid classes can vary. For instance, in human skeletal muscle cells, palmitic acid is more readily incorporated into phospholipids compared to triacylglycerols. nih.gov Furthermore, research on erythrocyte membranes indicates that the uptake of various fatty acids into phospholipids can differ, with linoleic acid showing greater incorporation than oleic, palmitic, or stearic acids. researchgate.net

Table 2: Predominant Positional Distribution of Fatty Acids in Glycerophospholipids

| Position | Typical Fatty Acid |

| sn-1 | Saturated (e.g., Palmitic acid, Stearic acid) |

| sn-2 | Unsaturated (e.g., Oleic acid, Linoleic acid) |

Metabolic Flux Perturbations

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic pathways. Perturbations in the metabolic flux of palmitic and stearic acid into complex lipids can occur under various physiological and pathological conditions, such as obesity and metabolic diseases. mdpi.comnih.gov

In states of energy surplus, such as after a high-carbohydrate meal, the de novo lipogenesis pathway is activated, leading to increased synthesis of palmitic acid. frontiersin.org This newly synthesized palmitic acid can then be directed towards the formation of triacylglycerols for storage. frontiersin.org Studies have shown that in non-alcoholic fatty liver disease (NAFLD), there is an accelerated rate of de novo lipogenesis, contributing to the accumulation of fat in the liver. nih.gov

Metabolic flux studies in cancer cells have revealed significant alterations in lipid metabolism. For example, some cancer cells exhibit increased fatty acid synthesis to support rapid proliferation and membrane production. nih.gov A study on Sertoli cells indicated that exposure to high levels of palmitic acid can inhibit fatty acid β-oxidation, leading to mitochondrial dysfunction and apoptosis. nih.gov

Furthermore, the balance between the incorporation of saturated fatty acids like palmitic and stearic acid versus unsaturated fatty acids into complex lipids is tightly regulated. Disruptions in this balance can lead to changes in membrane fluidity and cellular signaling. For instance, an oversupply of palmitic acid can lead to its incorporation into phospholipids, potentially altering membrane properties and contributing to cellular dysfunction. nih.gov

Table 3: Examples of Metabolic Flux Perturbations in Palmitic and Stearic Acid Metabolism

| Condition | Observed Perturbation | Consequence |

| High Carbohydrate Intake | Increased de novo lipogenesis, leading to higher palmitic acid synthesis. frontiersin.org | Increased flux of palmitic acid into triacylglycerols for storage. frontiersin.org |

| Non-alcoholic Fatty Liver Disease (NAFLD) | Accelerated rate of de novo lipogenesis. nih.gov | Accumulation of triacylglycerols in the liver. nih.gov |

| Cancer | Increased fatty acid synthesis. nih.gov | Provides building blocks for new membranes to support cell proliferation. nih.gov |

| High Palmitic Acid Exposure (in vitro) | Inhibition of fatty acid β-oxidation in Sertoli cells. nih.gov | Mitochondrial dysfunction and apoptosis. nih.gov |

Cellular and Molecular Mechanisms

Protein Acylation and Post-Translational Modifications

Protein acylation is a post-translational modification that involves the covalent attachment of fatty acids to proteins. This process can alter a protein's structure, function, and subcellular localization. Palmitic acid and other fatty acids are key players in this regulatory mechanism.

S-Palmitoylation and N-Myristoylation

S-palmitoylation is a reversible process involving the attachment of a palmitoyl group, derived from palmitic acid, to a cysteine residue via a thioester bond. wikipedia.orgresearchgate.net This modification increases the hydrophobicity of proteins, facilitating their association with cellular membranes. wikipedia.org S-palmitoylation is a dynamic process, with cycles of palmitoylation and depalmitoylation allowing for rapid changes in protein localization and activity in response to cellular signals. nih.gov A wide array of proteins are subject to S-palmitoylation, including signaling molecules like H-Ras and Gsα, receptors such as the β2-adrenergic receptor, and enzymes like endothelial nitric oxide synthase (eNOS). wikipedia.org The enzymes responsible for this modification are a family of 23 palmitoyl acyltransferases (PATs), which contain a characteristic DHHC motif. nih.gov

N-myristoylation, in contrast, is the irreversible attachment of myristic acid to an N-terminal glycine residue. researchgate.netresearchgate.net While myristic acid is the primary fatty acid involved, this modification is relevant to the broader context of fatty acylation. N-myristoylation is crucial for targeting proteins to subcellular locations and modulating protein-protein interactions. nih.gov

It is important to note that while the term "palmitoylation" specifically refers to the addition of palmitic acid, other fatty acids, including stearate (C18:0) and oleate (B1233923) (C18:1), can also be attached to proteins in a process more broadly termed S-acylation. wikipedia.orgnih.gov

Oleoylation and Protein Functional Outcomes

Recent research has highlighted that the specific fatty acid attached to a protein can have distinct functional consequences. For instance, stearic acid (C18:0) and oleic acid (C18:1) can compete with palmitic acid for S-acylation of GNAI proteins. researchgate.net The exposure of cells to stearic acid can lead to the S-oleoylation of GNAI proteins, as stearic acid can be desaturated to oleic acid. researchgate.net This specific oleoylation causes GNAI proteins to shift out of detergent-resistant membrane fractions where they would normally potentiate EGFR signaling. researchgate.net Consequently, this leads to reduced recruitment of the adaptor protein Gab1 to the EGFR and decreased activation of the downstream signaling molecule AKT. researchgate.net This provides a molecular mechanism explaining how the identity of the acylating fatty acid can directly influence cellular signaling pathways. researchgate.net

Regulation of Gene Transcription

Palmitic and stearic acid can significantly influence gene expression by modulating the activity of transcription factors and altering the expression of microRNAs.

Modulation of Transcription Factors (e.g., SREBP, PGC-1β, HNF4)

Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that regulate the synthesis of cholesterol and fatty acids. nih.gov Palmitic acid can activate SREBP-1c, a key regulator of lipogenesis, by promoting the production of ceramides, which induces endoplasmic reticulum stress. scienceopen.com Furthermore, the increased expression of peroxisome proliferator-activated receptor-gamma coactivator 1-beta (PGC-1β) can act as a co-activator for SREBP-1c, further stimulating the synthesis of lipids in the liver. scienceopen.com Studies have shown that diets enriched in palmitate can lead to the activation of SREBP1c in pancreatic β-cells and regulate the expression and activity of both SREBP1c and SREBP2 in liver cells. nih.gov

Hepatocyte Nuclear Factor 4 alpha (HNF4α) is another transcription factor whose activity can be influenced by fatty acids. Fatty acids released from triglycerides can activate HNF4, which in turn can promote fatty acid oxidation. mdpi.com HNF4α can interact with SREBP-1, and this interaction can suppress the expression of genes involved in gluconeogenesis by interfering with the recruitment of PGC-1. nih.gov

Differential Gene Expression Profiles in Response to Fatty Acids

The exposure of cells to palmitic and stearic acid leads to distinct changes in gene expression profiles. In human coronary artery endothelial cells treated with palmitic acid, a total of 2047 genes were found to be differentially expressed, with 56% being upregulated and 44% downregulated. nih.gov These differentially expressed genes were implicated in various cellular processes, including the production of reactive oxygen species, mitochondrial dynamics, and apoptosis. nih.gov

Similarly, stearic acid has been shown to induce the expression of CD11c in proinflammatory macrophages by activating the nuclear retinoid acid receptor (RAR). nih.gov This effect is mediated by the epidermal fatty acid binding protein (E-FABP). nih.gov Comparative transcriptomic analyses have revealed that different fatty acids elicit unique gene expression patterns in various cell types, highlighting the specific roles of individual fatty acids in cellular regulation. tandfonline.comphysiology.org For example, in pancreatic β-cells, distinct sets of circular RNAs (circRNAs) were found to be differentially expressed in response to palmitic acid versus stearic acid. tandfonline.com

| Gene Regulation | Percentage of Differentially Expressed Genes | Associated Cellular Processes |

|---|---|---|

| Upregulated | 56% | Reactive Oxygen Species Production, Mitochondrial Fusion and Fission, Calcium Sequestering, Membrane Transport, Electron Transport Chain, Apoptosis |

| Downregulated | 44% |

microRNA-Mediated Regulation (e.g., miR-221)

MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in the post-transcriptional regulation of gene expression. Palmitic acid has been shown to induce the expression of several miRNAs, which in turn modulate various cellular pathways.

One well-studied example is the induction of miR-221 by palmitic acid in HepG2 cells. nih.govnih.govresearchgate.net Increased expression of miR-221 leads to decreased glucose uptake by binding to the mRNA of phosphoinositide 3-kinase (PI3K) and suppressing the PI3K/AKT signaling pathway. nih.govnih.govresearchgate.net This highlights a mechanism by which palmitic acid can contribute to insulin (B600854) resistance.

Other miRNAs have also been implicated in the cellular response to palmitic acid. For instance, palmitic acid can induce the expression of miR-143-5p, which promotes the epithelial-mesenchymal transition of retinal pigment epithelium cells. nih.gov In C2C12 myoblasts, palmitic acid induces miR-96-5p, which in turn suppresses myogenic differentiation by targeting FHL1. nih.govmdpi.com Furthermore, in endothelial progenitor cells, palmitic acid leads to a downregulation of miR-130a, resulting in an increased expression of its target, PTEN. spandidos-publications.com

| microRNA | Effect of Palmitic Acid | Target Gene/Pathway | Cellular Outcome | Cell Type |

|---|---|---|---|---|

| miR-221 | Increased Expression | PI3K/AKT Pathway | Decreased Glucose Uptake, Insulin Resistance | HepG2 |

| miR-143-5p | Increased Expression | JDP2 | Epithelial-Mesenchymal Transition | Retinal Pigment Epithelium |

| miR-96-5p | Increased Expression | FHL1 | Suppressed Myogenic Differentiation | C2C12 Myoblasts |

| miR-130a | Decreased Expression | PTEN | Impaired Endothelial Progenitor Cell Function | Endothelial Progenitor Cells |

The saturated fatty acids, palmitic acid and stearic acid, exert significant influence over a multitude of cellular and molecular processes. Their interactions with key signaling pathways and sensing mechanisms can modulate cellular metabolism, inflammation, and insulin sensitivity.

mTOR Signaling Pathway Modulation

The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, and metabolism. Palmitic acid and stearic acid exhibit distinct effects on the mTOR signaling pathway.

Studies have shown that palmitic acid does not typically induce the phosphorylation and activation of mTORC1 and mTORC2, key complexes in the mTOR pathway. nih.gov In contrast, stearic acid has been found to activate the PI3K-mTOR-4EBP1/S6K and mTOR-SREBP-1 signaling axes in primary bovine mammary epithelial cells, promoting milk synthesis. acs.org This activation is linked to the upregulation of cyclin-dependent kinase 1 (CDK1). acs.org

Chronic exposure to palmitic acid in cultured beta-cells and islets has been shown to lead to a reduction in the pro-growth and survival kinase AKT, while consistently inducing mTOR/S6K activity. biorxiv.org This suggests a potential feedback loop where prolonged mTOR activation by palmitic acid could inhibit AKT activity. biorxiv.org

| Compound | Effect on mTOR Pathway | Downstream Effects | Cell Type |

| Palmitic Acid | Does not induce mTORC1/mTORC2 phosphorylation. nih.gov May induce mTOR/S6K activity with chronic exposure. biorxiv.org | Inhibition of AKT activity. biorxiv.org | KRas-driven cancer cells, nih.gov Beta-cells biorxiv.org |

| Stearic Acid | Activates PI3K-mTOR-4EBP1/S6K and mTOR-SREBP-1 axes. acs.org | Promotes milk synthesis. acs.org | Bovine Mammary Epithelial Cells acs.org |

PI3K/AKT Signaling Axis Interactions

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is central to regulating cell survival, growth, and metabolism. Palmitic and stearic acid have opposing effects on this critical axis.

Palmitic acid has been demonstrated to inhibit the activation of the insulin/PI3K/Akt pathway in various cell types, including differentiated human neuroblastoma cells. researchgate.netnih.govnih.gov This inhibition can block insulin-induced metabolic activation. researchgate.netnih.govnih.gov In some cancer cells, palmitic acid can inhibit the expression of PI3K-P110α and PI3K-P110β, as well as the phosphorylation of downstream effectors like PDK1 and Akt, leading to a blockade of cell proliferation. nih.gov

Conversely, stearic acid can activate the PI3K-mTOR-4EBP1/S6K signaling pathway, indicating an upstream activation of PI3K. acs.org

| Compound | Effect on PI3K/AKT Pathway | Consequence | Cell Type |

| Palmitic Acid | Inhibition of insulin-induced activation. researchgate.netnih.govnih.gov | Blocks metabolic activation, researchgate.netnih.gov inhibits cancer cell proliferation. nih.gov | Human neuroblastoma cells, researchgate.netnih.govnih.gov prostate cancer cells nih.gov |

| Stearic Acid | Activation of PI3K. acs.org | Activation of downstream mTOR signaling. acs.org | Bovine Mammary Epithelial Cells acs.org |

Inflammatory Signaling Pathways (e.g., JNK, NF-κB, STAT3-NF-κB-IL-10)

Palmitic and stearic acid are known to modulate inflammatory signaling pathways, contributing to the cellular inflammatory response.

Exposure of skeletal muscle cells to palmitic acid has been shown to increase the phosphorylation and activation of c-Jun N-terminal kinase (JNK), inhibitor of kappa B (IκB) kinase (IKK), nuclear factor-kappa B (NF-κB), and signal transducer and activator of transcription 3 (STAT3). nih.govresearchgate.net In hepatocytes, palmitic acid can promote the nuclear translocation of NF-κB (P65), which in turn increases the transcription of NLRP3, a key component of the inflammasome. nih.gov

Stearic acid has been independently associated with inflammatory biomarkers such as high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in individuals with cardiovascular risk factors. abccardiol.orgresearchgate.net

| Signaling Pathway | Effect of Palmitic Acid | Effect of Stearic Acid |

| JNK | Increased phosphorylation/activation. nih.govresearchgate.net | Not explicitly detailed in the provided context. |

| IKK/NF-κB | Increased phosphorylation/activation of IKKα/β, IκBα, and NF-κBp65. nih.govresearchgate.net Promotes nuclear translocation of NF-κB (P65). nih.gov | Associated with inflammatory biomarkers potentially linked to this pathway. abccardiol.orgresearchgate.net |

| STAT3 | Increased phosphorylation/activation. nih.govresearchgate.net | Not explicitly detailed in the provided context. |

Insulin Receptor Signaling Enhancement and Glucose Uptake Regulation (e.g., PTP1B inhibition, Akt phosphorylation)

The regulation of insulin receptor signaling is critical for maintaining glucose homeostasis. Palmitic and stearic acid can differentially impact this pathway.

Stearic acid has been identified as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling. karger.comnih.gov By inhibiting PTP1B, stearic acid can enhance insulin-induced phosphorylation of the insulin receptor. karger.comnih.gov This can lead to increased glucose uptake into adipocytes. karger.comnih.gov

In contrast, palmitic acid can impair insulin signaling. It has been shown to reduce insulin-induced phosphorylation of Akt at Thr308 and Ser473 in skeletal muscle cells. karger.com Increasing concentrations of palmitic acid can lead to a decrease in Akt phosphorylation and an increase in total PTP1B content. nih.gov This impairment of Akt phosphorylation contributes to insulin resistance. nih.gov

| Compound | Effect on Insulin Signaling | Mechanism | Outcome |

| Stearic Acid | Enhancement | Potent inhibition of PTP1B. karger.comnih.gov | Increased insulin receptor phosphorylation and glucose uptake. karger.comnih.gov |

| Palmitic Acid | Impairment | Reduced Akt phosphorylation, karger.comnih.gov increased PTP1B content. nih.gov | Insulin resistance. nih.gov |

G-Protein Coupled Receptor Interactions (e.g., GNAI proteins)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes. Palmitic and stearic acid can influence GPCR function through post-translational modifications.

Many GPCRs are post-translationally modified by palmitoylation, the covalent attachment of palmitic acid to cysteine residues, which can affect receptor structure and interaction with intracellular proteins. nih.gov Stearic acid can compete with palmitic acid for S-acylation of GNAI proteins. researchgate.net Exposure of cells to stearic acid can lead to the S-oleoylation of GNAI proteins, as stearate can be desaturated to oleate. researchgate.net This differential acylation can shift the balance of GNAI protein modification and potentially alter their signaling function. researchgate.net

Fatty Acid Sensing Mechanisms (e.g., CD36, FABP)

The cellular uptake and transport of long-chain fatty acids like palmitic and stearic acid are facilitated by specific proteins that act as fatty acid sensors and transporters.

Cluster of differentiation 36 (CD36), a transmembrane glycoprotein, is a key player in facilitating the uptake of long-chain fatty acids across the plasma membrane. nih.govmdpi.com The rate of cellular fatty acid uptake is largely determined by the amount of CD36 present at the cell surface. nih.gov

Fatty acid-binding proteins (FABPs) are a family of intracellular proteins that act as lipid chaperones, escorting fatty acids within the cell to various compartments for storage, metabolism, or signaling. gusc.lv The proper functioning of CD36 in fatty acid uptake requires the presence of cytoplasmic FABPs (FABPc). nih.gov Together, CD36 and FABPs work in concert to manage the cellular influx and trafficking of fatty acids. nih.gov

| Sensing Mechanism | Function | Interaction with Fatty Acids |

| CD36 | Facilitates cellular uptake of long-chain fatty acids across the plasma membrane. nih.govmdpi.com | Binds to fatty acids at the cell surface. |

| FABP | Intracellular transport and trafficking of fatty acids to specific cellular compartments. gusc.lv | Binds to fatty acids in the cytoplasm. nih.gov |

Membrane Fluidity Modulation

The biophysical properties of cellular membranes are profoundly influenced by the composition of their constituent lipids, particularly the acyl chains of phospholipids (B1166683). Palmitic acid and stearic acid, being fully saturated, have a significant and direct impact on membrane fluidity. Their straight, flexible hydrocarbon chains lack the kinks present in unsaturated fatty acids. This structural characteristic allows them to pack together tightly and orderly within the lipid bilayer through enhanced van der Waals forces. researchgate.net

This dense packing increases the rigidity and decreases the fluidity of the cell membrane. researchgate.netfrontiersin.org Research has consistently shown that incorporating saturated fatty acids like palmitic and stearic acid into model membranes or cellular membranes leads to a more ordered, gel-like state. researchgate.net This effect is described as membrane stabilization. acs.org For instance, studies comparing different free fatty acids found that the addition of palmitic and stearic acids resulted in a more significant stabilization of the membrane compared to the trans-monounsaturated elaidic acid. acs.org

The modulation of membrane fluidity is critical for numerous cellular functions. A decrease in fluidity can restrict the lateral diffusion of membrane proteins and lipids, potentially affecting the function of receptors, enzymes, and transport proteins embedded within the membrane. frontiersin.org In one study, biochemical experiments demonstrated that treatment with palmitic acid decreased cell membrane fluidity in hepatocellular carcinoma cells. nih.gov The cell actively regulates its membrane composition to maintain optimal fluidity for its functions, a process in which the balance between saturated and unsaturated fatty acids is a key determinant. frontiersin.org For example, the enzyme delta-9 desaturase catalyzes the conversion of palmitic acid and stearic acid into their monounsaturated counterparts, palmitoleic acid and oleic acid, respectively, as a mechanism to increase membrane fluidity. researchgate.net

| Fatty Acid Type | Examples | Structural Feature | Effect on Membrane Packing | Impact on Membrane Fluidity | Reference |

|---|---|---|---|---|---|

| Saturated | Palmitic Acid, Stearic Acid | Straight acyl chains, no double bonds | Tight, ordered packing | Decreases (more rigid) | researchgate.netfrontiersin.org |

| Unsaturated (Cis) | Oleic Acid, Linoleic Acid | Kinked acyl chains at double bonds | Less ordered, looser packing | Increases (more fluid) | researchgate.net |

| Unsaturated (Trans) | Elaidic Acid | Straighter chain than cis-isomers | Intermediate packing | Less fluidizing than cis-isomers | frontiersin.orgacs.org |

Cellular Responses and Homeostasis Modulation

Lipotoxicity Mechanisms

Lipotoxicity refers to the cellular damage caused by the accumulation of lipids. High concentrations of palmitic acid, in particular, are known to induce lipotoxicity through several interconnected mechanisms, including endoplasmic reticulum (ER) stress, mitochondrial dysfunction, inflammation, and ultimately, cell death. mdpi.comnih.gov While moderate levels of palmitic acid can be beneficial for cellular health, excessive amounts trigger detrimental metabolic pathways. mdpi.com This toxic effect is observed across various cell types, including skeletal muscle cells, liver cells, pancreatic β-cells, and cardiomyocytes. mdpi.com

The lipotoxic effects of palmitic acid are associated with alterations in lipid metabolism. oup.com For instance, it can induce changes in the expression of genes involved in fatty acid uptake and synthesis, such as CD36, SREBP1, and PPARγ. oup.comrsc.org The balance between saturated and unsaturated fatty acids is crucial, as unsaturated fatty acids like oleic acid can counteract the negative impacts of palmitic acid. mdpi.comnih.gov

Stearic acid, another common saturated fatty acid, also contributes to lipotoxicity, often leading to apoptosis in various cell types. oup.comnih.gov The mechanisms underlying stearate-induced lipotoxicity can involve the generation of diacylglycerol and the activation of protein kinase C (PKC) isozymes. tandfonline.com

Table 1: Overview of Lipotoxicity Mechanisms

| Mechanism | Key Molecules/Pathways Involved | Primary Saturated Fatty Acid Implicated | References |

|---|---|---|---|

| Endoplasmic Reticulum Stress | PERK-eIF2α-CHOP pathway | Palmitic Acid | mdpi.comnih.govoup.comrsc.org |

| Mitochondrial Dysfunction | ROS generation, altered β-oxidation | Palmitic Acid | mdpi.comnih.gov |

| Altered Lipid Metabolism | CD36, SREBP1, PPARγ | Palmitic Acid | oup.comrsc.org |

| Apoptosis | Caspase activation, Bax/Bcl-2 modulation | Palmitic Acid, Stearic Acid | oup.comnih.govoup.com |

| Diacylglycerol/PKC Signaling | Novel or classical PKC isozymes | Stearic Acid | tandfonline.com |

Cellular Stress Responses

Exposure to elevated levels of palmitic and stearic acids triggers robust cellular stress responses, primarily involving oxidative stress and endoplasmic reticulum stress. These responses are critical determinants of cell fate, tipping the balance towards either adaptation and survival or apoptosis.

Palmitic acid is a potent inducer of reactive oxygen species (ROS) production, leading to oxidative stress. frontiersin.org This increase in ROS can cause damage to cellular components, including DNA, and initiate apoptotic signaling pathways. frontiersin.org The generation of ROS by palmitic acid has been observed in multiple cell types, contributing to its lipotoxic effects. mdpi.comnih.govoup.comrsc.org In human colon cancer cells, for example, palmitic acid-induced apoptosis is mediated through ROS synthesis, which is accompanied by a reduction in key antioxidants like n-acetylcysteine (NAC) and reduced glutathione (B108866) (GSH). frontiersin.org

In contrast, some studies suggest that stearic acid may have a protective role against oxidative stress in certain contexts. For instance, in primary cultured cortical neurons, stearic acid was found to protect against glutamate (B1630785) or H2O2-induced injury by inhibiting lipid peroxidation and promoting the activity of antioxidant enzymes like Cu/Zn SOD and CAT. nih.gov This neuroprotective effect appears to be mediated by the activation of PPAR gamma and new protein synthesis. nih.gov

Table 2: Effects of Palmitic and Stearic Acid on Oxidative Stress

| Saturated Fatty Acid | Effect on Oxidative Stress | Cellular Context | Key Findings | References |

|---|---|---|---|---|

| Palmitic Acid | Induction | Various cell types | Increases ROS production, leading to DNA damage and apoptosis. | oup.comrsc.orgfrontiersin.org |

| Stearic Acid | Protection | Cortical neurons | Inhibits lipid peroxidation and enhances antioxidant enzyme activity. | nih.gov |

The endoplasmic reticulum (ER) is a critical organelle for protein folding and lipid synthesis. An accumulation of saturated fatty acids can disrupt ER function, leading to a condition known as ER stress. Palmitic acid is a well-documented inducer of ER stress in numerous cell types, including hepatocytes, pancreatic β-cells, and cardiomyocytes. mdpi.comnih.govspandidos-publications.com This stress is attributed to the increased saturation level of phospholipids (B1166683) within the ER membrane. frontiersin.org

The ER stress response involves the activation of several signaling pathways, including the PERK-eIF2α-CHOP pathway. oup.comrsc.orgspandidos-publications.com Prolonged or excessive ER stress activates pro-apoptotic factors like CHOP (C/EBP homologous protein), ultimately leading to cell death. frontiersin.orgspandidos-publications.comnih.gov For instance, in cardiomyocytes, palmitate-induced ER stress leads to the upregulation of GRP78 (a marker of ER stress) and the phosphorylation of PERK and eIF2α, culminating in increased levels of CHOP and cleaved caspase-12. spandidos-publications.com Similarly, in human osteoblast-like Saos-2 cells, palmitic acid induces apoptosis through ER stress, as evidenced by increased GRP78 and CHOP expression. nih.gov

Stearic acid has also been implicated in inducing ER stress, contributing to its lipotoxic effects. nih.gov The flux of calcium is a critical mediator of ER stress induced by both palmitic and linoleic acids in hepatoma cells. nih.gov

Autophagy Regulation

Autophagy is a cellular process responsible for the degradation and recycling of cellular components, playing a crucial role in maintaining cellular homeostasis. Both palmitic and stearic acids have been shown to modulate autophagy, although through different mechanisms.

Palmitic acid can induce autophagy in some cell types, which can act as a survival mechanism against its lipotoxic effects. nih.gov This induction of autophagy by palmitic acid can be independent of the mTOR signaling pathway and may be regulated by protein kinase C-α (PKC-α). nih.gov However, other studies indicate that palmitic acid can impair autophagic flux, particularly the fusion of autophagosomes with lysosomes, in hypothalamic neurons. frontiersin.orgnih.gov This impairment can be mediated through the activation of the free fatty acid receptor 1 (FFAR1). frontiersin.org

Stearic acid has also been shown to inhibit chaperone-mediated autophagy (CMA) in hypothalamic proopiomelanocortin (POMC) neurons by decreasing the levels of the lysosomal protein LAMP2A. nih.govnih.gov This inhibition of CMA could impact various cellular pathways, including vesicle formation and trafficking, mitochondrial components, and insulin (B600854) response. nih.gov Interestingly, the mechanisms of autophagy induction by saturated and unsaturated fatty acids differ; palmitate triggers a canonical, BECN1-dependent autophagy, whereas the unsaturated fatty acid oleate (B1233923) induces a non-canonical, BECN1-independent response. embopress.org

DNA Damage Response Modulation

Saturated fatty acids can influence the cellular response to DNA damage, which is a critical mechanism for preventing cancer development. epa.gov Palmitic acid, as well as stearic and myristic acids, have been shown to compromise the induction of p21 and Bax expression in response to DNA damage. epa.govnih.gov These fatty acids appear to regulate p21 and Bax expression through both Atr-p53 dependent and independent pathways. epa.govnih.gov

In some cell types, such as pancreatic cells, palmitic acid can induce cell death through mitochondrial and genomic DNA damage, likely due to the generation of reactive oxygen species during its metabolism. nih.gov However, in other contexts, palmitic acid treatment did not directly induce a DNA damage response. nih.gov Interestingly, the tumor suppressor protein p53 plays a protective role against low-level cellular stress induced by palmitic acid, potentially contributing to cell survival in normal cells. frontiersin.org Conversely, the loss of p53 can sensitize cells to palmitic acid-induced apoptosis. nih.gov Furthermore, in vitro studies on human adipocytes have shown that palmitate can induce DNA damage and senescence. nih.gov

Apoptosis Induction and Prevention Mechanisms

Both palmitic and stearic acids are potent inducers of apoptosis, or programmed cell death, in a variety of cell types. This process is a key component of their lipotoxic effects.

Saturated fatty acids like palmitic and stearic acid suppress the survival of human granulosa cells in a time- and dose-dependent manner by inducing apoptosis. oup.com This effect is accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. oup.comoup.com In pancreatic β-cells, palmitic acid-induced apoptosis is enhanced by the activation of liver X receptors (LXRs) and can be attenuated by eicosapentaenoate (EPA) through the inhibition of SREBP-1c. iiarjournals.org

Stearic acid has been shown to preferentially induce apoptosis in human breast cancer cells in a time- and dose-dependent manner. tandfonline.comnih.gov The mechanism involves the activation of caspase-3 and is dependent on de novo diacylglycerol synthesis and the involvement of a novel or classical PKC isozyme. tandfonline.comuab.edu In hepatocytes, both palmitic and stearic acid activate the intrinsic apoptotic pathway, leading to Bax activation, mitochondrial permeabilization, and the release of cytochrome c. nih.gov

The apoptotic effects of palmitic and stearic acids can be cell-type specific and are often linked to the cellular stress responses discussed earlier, such as ER stress and oxidative stress. spandidos-publications.comnih.govnih.gov For instance, in cardiomyocytes, palmitate-induced apoptosis is mediated by the ER stress pathway. spandidos-publications.com

Organelle Specific Functional Modulation

Mitochondrial Function and Dynamics

The saturated fatty acids, palmitic acid and stearic acid, exert distinct and often opposing effects on mitochondrial form and function, thereby influencing cellular bioenergetics and redox status.

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health and function. nih.gov This balance is critical for cellular homeostasis, and it is differentially modulated by palmitic acid and stearic acid.

Stearic acid (C18:0) has been identified as a potent promoter of mitochondrial fusion. medium.commedium.comyoutube.com In human studies, oral ingestion of stearic acid led to a rapid and significant increase in mitochondrial fusion in blood cells within just three hours. medium.comresearchgate.netnih.gov This process is considered a sign of mitochondrial rejuvenation and enhanced efficiency. medium.com The mechanism involves a specific signaling pathway that regulates the activity of mitofusin, a key protein in the fusion machinery. researchgate.netnih.govreddit.com Stearic acid has been shown to increase the expression of proteins involved in mitochondrial outer and inner membrane fusion, namely Mitofusin 2 (MFN2) and Optic Atrophy Protein 1 (OPA1), respectively. nih.gov

In contrast, palmitic acid (C16:0) has been shown to propagate mitochondrial fission, the process by which mitochondria divide. biorxiv.orgnih.gov Treatment of cells with palmitic acid leads to an increase in the expression of Dynamin-related protein 1 (Drp1), a central regulator of mitochondrial fission. nih.govbiorxiv.org This shift towards fission is linked to the cellular processes of fatty acid uptake and metabolism. biorxiv.org Unlike stearic acid, palmitic acid is not associated with improved mitochondrial health and has been linked to increased risks for cardiovascular disease and cancer. researchgate.netnih.govfoundmyfitness.com

| Fatty Acid | Primary Effect on Mitochondrial Dynamics | Key Regulatory Proteins Affected | Reference |

|---|---|---|---|

| Stearic Acid (C18:0) | Promotes Fusion | ↑ Mitofusins (e.g., MFN2), ↑ OPA1 | nih.govmedium.comresearchgate.netnih.gov |

| Palmitic Acid (C16:0) | Promotes Fission | ↑ Drp1 | nih.govbiorxiv.orgnih.gov |

The differential effects of palmitic and stearic acid on mitochondrial dynamics have significant consequences for electron transport chain (ETC) activity and the generation of reactive oxygen species (ROS).

Exposure of cells to palmitic acid is associated with increased production of ROS and heightened oxidative stress. nih.govnih.govresearchgate.netbiorxiv.orgmdpi.comnih.gov This can lead to mitochondrial impairments, including a decrease in the mitochondrial membrane potential. nih.govmdpi.com The overproduction of ROS is a hallmark of lipotoxicity induced by saturated fatty acids. nih.govresearchgate.net In some cellular contexts, autophagy induced by palmitic acid can further enhance the generation of ROS. nih.gov The primary source of these intracellular ROS is often by-products from the mitochondrial electron transport chain. nih.govmdpi.com

Conversely, stearic acid's ability to promote mitochondrial fusion results in more efficient energy production with less oxidative stress. medium.com Fused mitochondria are associated with cleaner fat burning. medium.com Furthermore, stearic acid may bolster cellular antioxidant defenses by increasing the levels of antioxidant enzymes. nih.govyoutube.com

Fatty acids are fundamental substrates for cellular energy production. They are broken down in the mitochondria via beta-oxidation to produce acetyl-CoA, which then fuels the citric acid cycle to generate ATP. libretexts.orgwikipedia.org

The complete oxidation of a single molecule of palmitic acid is a highly efficient energy-generating process, yielding a net total of between 106 and 129 ATP molecules, depending on the specific shuttle systems and calculation parameters used. libretexts.orgresearchgate.netdoubtnut.com Conversely, the de novo synthesis of palmitic acid is an energy-intensive process, requiring significant inputs of ATP and the reducing equivalent NADPH. nih.govberkeley.edu

Stearic acid also plays a crucial role in energy metabolism. nih.gov Studies in humans have shown that stearic acid intake is associated with a decrease in circulating long-chain acylcarnitines, indicating an increase in fatty acid beta-oxidation and utilization for energy. researchgate.netnih.gov This suggests that stearic acid actively promotes a physiological response geared towards lipid metabolism and energy production. foundmyfitness.com While palmitic acid is also a central molecule in energy metabolism as the main product of fatty acid synthesis, an excess can disrupt mitochondrial function and compromise cellular energy production. nih.govmdpi.comnih.govresearchgate.net

| Process | Fatty Acid | Energy Yield/Cost | Reference |

|---|---|---|---|

| Beta-Oxidation (Catabolism) | Palmitic Acid | ~106-129 ATP (Net Gain) | libretexts.orgresearchgate.netdoubtnut.com |

| De Novo Synthesis (Anabolism) | Palmitic Acid | Requires 7 ATP and 14 NADPH | nih.govberkeley.edu |

| Beta-Oxidation (Catabolism) | Stearic Acid | Increased rate suggested by lower acylcarnitines | researchgate.netnih.govfoundmyfitness.com |

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is a critical organelle for protein and lipid synthesis. An overload of saturated fatty acids can disrupt its function, leading to ER stress and the activation of the unfolded protein response (UPR).

Both palmitic and stearic acid are known inducers of ER stress and can activate the UPR. nih.govnih.govnih.govelifesciences.orgfrontiersin.orgscispace.compnas.orgresearchgate.net The UPR is a signaling network designed to restore ER homeostasis and is initiated by three transmembrane sensor proteins: PERK (protein kinase R-like ER kinase), IRE1 (inositol-requiring enzyme 1), and ATF6 (activating transcription factor 6). e-dmj.orgpeerj.commdpi.com

Studies have demonstrated that treating cells with palmitic acid leads to the upregulation of key UPR markers. nih.govfrontiersin.org This includes increased expression of the chaperone BiP (also known as GRP78), the pro-apoptotic factor CHOP, activating transcription factor 4 (ATF4), and ATF6. nih.govnih.govfrontiersin.orge-dmj.org Palmitic acid also activates the IRE1 pathway, evidenced by the splicing of X-box binding protein 1 (XBP1) mRNA. frontiersin.org The activation of these markers indicates that palmitic acid engages all three primary branches of the UPR. frontiersin.org This cellular stress is physically manifested by a dilation of the ER lumen, as observed through electron microscopy. nih.gov Similarly, stearic acid treatment has been shown to increase the expression of ER stress proteins such as BiP and CHOP. scispace.comresearchgate.net

When ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. ER stress is a significant mechanism underlying cell death induced by palmitic acid. nih.gov The upregulation of the transcription factor CHOP is a key event in this transition, linking ER stress to apoptosis. nih.govfrontiersin.org

Both palmitic and stearic acid can induce apoptosis in various cell types. oup.comoup.comresearchgate.net This programmed cell death is often characterized by the activation of executioner caspases, such as caspase-3. nih.govnih.gov Stearic acid, in particular, has been shown to induce apoptosis through pathways involving protein kinase C (PKC) and can engage both intrinsic and extrinsic apoptotic cascades. tandfonline.comnih.govuab.edu The intracellular accumulation of stearic acid can provoke an inflammatory response that culminates in ER stress-mediated apoptosis. scispace.com Therefore, a clear pathway exists where an excess of these saturated fatty acids causes ER stress, and if the adaptive UPR fails to resolve this stress, pro-apoptotic signaling pathways are initiated, leading to cell death.

Comparative Cellular and Molecular Effects of Palmitic Acid and Stearic Acid

Differential Impacts on Cell Growth and Proliferation

The influence of palmitic acid and stearic acid on cell growth and proliferation is cell-type dependent and reveals important distinctions between these two molecules. While both can be cytotoxic at high concentrations, studies suggest that stearic acid may have a more potent inhibitory effect on cell growth compared to palmitic acid in certain cancer cell lines. researchgate.net

For instance, one study analyzing their effects on cancer cells demonstrated that stearic acid had a stronger inhibitory impact on cell growth than palmitic acid. researchgate.net This was attributed to stearic acid's ability to induce DNA damage and apoptosis through the unfolded protein response (UPR) pathway. researchgate.net In contrast, palmitic acid has been shown to inhibit the proliferation of various cancer cell types, including prostate, gastric, and breast cancer cells, by interfering with the cell cycle and inducing arrest, predominantly in the G1 phase. frontiersin.orgresearchgate.net

In nerve growth factor (NGF)-differentiated PC12 cells, both stearic and palmitic acids led to a dramatic loss of cell viability after 24 hours of treatment, in stark contrast to unsaturated fatty acids like oleic and arachidonic acid, which did not show toxicity. nih.gov Similarly, in human granulosa cells, both palmitic and stearic acid markedly suppressed cell survival in a time- and dose-dependent manner. researchgate.netbohrium.comoup.com

The table below summarizes the comparative effects of palmitic and stearic acid on cell viability in NGF-differentiated PC12 cells.

| Treatment (300 μM) | % Viability after 6 hours | % Viability after 24 hours |

| Stearic Acid | 85 ± 1.4% | 8.81 ± 2.3% |

| Palmitic Acid | 89.1 ± 2.9% | 16.6 ± 3.2% |

| Oleic Acid | No significant toxicity | No significant toxicity |

| Arachidonic Acid | No significant toxicity | No significant toxicity |

Data adapted from a study on NGF-differentiated PC12 cells. nih.gov

Distinct Mechanisms in Apoptosis Induction

Both palmitic and stearic acid are potent inducers of apoptosis, or programmed cell death, in various cell types. nih.govresearchgate.netnih.gov However, the molecular mechanisms they employ can show subtle but significant differences.

In NGF-differentiated PC12 cells, both fatty acids induce apoptosis characterized by cell shrinkage, membrane blebbing, and nuclear condensation. nih.gov This process involves the activation of caspase-8 and caspase-3, key executioner enzymes in the apoptotic cascade. nih.govnih.gov Furthermore, both palmitic and stearic acid treatment leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, and an upregulation of Fas receptor and Fas ligand mRNA, suggesting an involvement of the extrinsic death receptor pathway. nih.govnih.gov Interestingly, even with the inhibition of caspases, these fatty acids were still able to induce cell death, indicating the activation of caspase-independent apoptotic pathways as well. nih.govnih.gov

In human granulosa cells, the apoptosis induced by both palmitic and stearic acid is evidenced by DNA ladder formation. researchgate.netbohrium.comoup.com This effect was found to be dependent on the metabolism of the fatty acids into their respective acyl-CoA forms, as it was blocked by Triacsin C, an inhibitor of acyl-CoA synthetase. bohrium.comnih.gov A study on human granulosa cells showed that palmitic acid-induced apoptosis was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. researchgate.netbohrium.comoup.com

The following table outlines the key molecular events in apoptosis induction by palmitic and stearic acid.

| Apoptotic Event | Palmitic Acid | Stearic Acid |

| Caspase-8 Activation | Yes nih.gov | Yes nih.gov |

| Caspase-3 Activation | Yes nih.gov | Yes nih.gov |

| PARP Cleavage | Yes nih.gov | Yes nih.gov |

| Fas/FasL Upregulation | Yes nih.gov | Yes nih.gov |

| Bcl-2 Downregulation | Yes researchgate.netbohrium.com | Implied, but less directly studied |

| Bax Upregulation | Yes researchgate.netbohrium.com | Implied, but less directly studied |

| Dependence on Acyl-CoA Synthetase | Yes bohrium.comnih.gov | Yes bohrium.comnih.gov |

Comparative Effects on Cellular Signaling and Metabolic Regulation

Palmitic and stearic acid exert differential effects on key cellular signaling pathways that govern metabolism and cell survival. One of the well-documented targets is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, a critical regulator of cell growth and glucose metabolism.

Palmitic acid has been shown to inhibit the insulin (B600854)/PI3K/Akt pathway, thereby blocking insulin-induced metabolic activation in human neuroblastoma cells. frontiersin.org This inhibition can, in turn, affect downstream targets like mTOR kinase. frontiersin.org The anti-tumor effects of palmitic acid are, in part, attributed to its ability to modulate the PI3K/Akt signaling pathway, hindering tumor cell proliferation. frontiersin.org

In the context of metabolic regulation, stearic acid has been observed to lower LDL-cholesterol levels when substituted for palmitic acid in the diet. nih.govnih.govmdpi.com

The p53 tumor suppressor protein is another critical signaling node affected by these fatty acids. In pancreatic β-cells, palmitic acid has been shown to inhibit cell proliferation by increasing the expression of p53. researchgate.net The pro-apoptotic effects of palmitic acid can also be mediated through the p38 MAPK/p53 pathway. researchgate.net

The table below provides a comparative overview of the effects of palmitic and stearic acid on selected signaling and metabolic parameters.

| Signaling Pathway / Metabolic Marker | Effect of Palmitic Acid | Effect of Stearic Acid |

| PI3K/Akt Pathway | Inhibitory frontiersin.org | Less characterized in direct comparison |

| p53 Expression/Activity | Increases expression in some cell types researchgate.net | Less characterized in direct comparison |

| LDL-Cholesterol | Tends to increase or maintain levels nih.govnih.gov | Tends to lower levels compared to palmitic acid nih.govnih.govmdpi.com |

Advanced Research Methodologies for Analysis and Study

Lipidomics Approaches

Lipidomics, the large-scale study of lipids, provides powerful tools for the detailed analysis of palmitic and stearic acid.

Targeted lipidomics focuses on the measurement of specific, known lipid molecules, including palmitic and stearic acid. This approach offers high sensitivity and specificity, enabling precise quantification in various biological samples. For instance, targeted lipidomics has been employed to quantify and validate changes in palmitic and stearic acid levels in xenograft tissues, revealing elevated levels upon high-fat diet feeding which were significantly reduced after dietary changes researchgate.net. This methodology is crucial for understanding how dietary shifts can influence the tissue concentrations of these specific fatty acids.

Mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) is a cornerstone for fatty acid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the quantification of long-chain fatty acids like palmitic and stearic acid due to its excellent separation efficiency and sensitivity nih.gov. This technique typically involves the hydrolysis of lipids and derivatization of the resulting fatty acids into a more volatile form, such as fatty acid methyl esters (FAMEs), for analysis avantiresearch.com. The electron impact ionization used in GC-MS generates fragmentation patterns that allow for accurate identification of fatty acids by searching against a database nih.gov. The development of reliable GC-MS platforms requires careful consideration of extraction methods, derivatization techniques, and the selection of appropriate columns and internal standards nih.govresearchgate.net.

Tandem Mass Spectrometry (MS/MS) , often coupled with liquid chromatography (LC), offers enhanced specificity and is particularly useful for analyzing complex biological samples. LC-MS/MS methods have been developed for the quantitative profiling of various lipids, including palmitic and stearic acid unitn.it. The use of multiple reaction monitoring (MRM) in GC-MS/MS enhances sensitivity and selectivity by isolating a specific precursor ion, fragmenting it, and then monitoring predefined fragment ions chromatographyonline.com. This targeted approach allows for precise quantification even in complex matrices chromatographyonline.com.

| Method | Principle | Advantages | Common Applications |

| Targeted Lipidomics | Focuses on the quantification of a predefined set of lipid species. | High sensitivity, specificity, and accurate quantification. | Validating changes in specific fatty acid levels in response to stimuli researchgate.net. |

| GC-MS | Separates volatile compounds which are then ionized and detected by mass spectrometry. Fatty acids are often derivatized to FAMEs. | Excellent separation efficiency, high sensitivity, and provides structural information through fragmentation patterns nih.govavantiresearch.com. | Quantitative analysis of long-chain fatty acids in biological samples nih.gov. |

| LC-MS/MS | Separates compounds in a liquid phase before ionization and mass analysis. MRM mode provides high specificity. | High specificity and sensitivity, suitable for complex mixtures, and can analyze non-volatile compounds without derivatization unitn.itchromatographyonline.com. | Quantitative profiling of fatty acids and other lipids in various biological matrices unitn.it. |

Transcriptomic Profiling and Gene Expression Analysis (e.g., RNA sequencing, Microarray)

Transcriptomic analyses, such as RNA sequencing (RNA-seq) and microarrays, are used to investigate how palmitic and stearic acid influence gene expression on a global scale. These techniques have revealed that these fatty acids can significantly alter the expression of genes involved in metabolic pathways, inflammation, and cellular stress.

For example, a combined metabolomics and transcriptomics analysis of oil palm fruits identified a significant correlation between the expression of key enzyme genes (SDR, FATA, FATB, and MFP) and the levels of palmitic acid and stearic acid nih.gov. Another study using transcriptomic profiling on 3D spheroids of β-like cells found that palmitic acid perturbs the citrate (B86180) cycle, FOXO signaling, and Hippo signaling pathways nih.gov. In HepG2 cells, palmitic acid has been shown to decrease the gene expression of oxidative phosphorylation (OXPHOS) subunits, an effect that can be linked to mitochondrial dysfunction nih.gov.

Genome-Wide Screening Technologies

Genome-wide screening technologies, such as those utilizing CRISPR/Cas9, have been instrumental in identifying host factors and genes involved in the metabolism and cellular effects of fatty acids. A genome-wide CRISPR/Cas9 knockout screen identified fatty acid 2-hydroxylase (FA2H) as a crucial gene for rotavirus cell entry, highlighting a link between fatty acid metabolism and viral infection pnas.org. Furthermore, integrating CRISPR interference (CRISPRi) with omics analyses has enabled the systematic discovery of chromosomal gene targets that can be engineered to optimize the production of free fatty acids in microorganisms like Escherichia coli biorxiv.org. Genome-wide association studies (GWAS) have also been used to identify candidate genes associated with the composition of fatty acids, including stearic and palmitic acid, in agricultural species nih.govnih.gov.

Molecular Dynamics Simulations and Computational Modeling

Molecular dynamics (MD) simulations and computational modeling offer a microscopic view of the behavior of palmitic and stearic acid. These methods can be used to study their interactions with other molecules, such as CO2, and to investigate their physical properties under different conditions of temperature and pressure nih.govresearchgate.net. For instance, MD simulations have been used to explore the interaction characteristics of palmitic acid and CO2, providing theoretical support for optimizing extraction processes nih.govresearchgate.net. Computational studies using density functional theory (DFT) have been employed to simulate the molecular structures of stearic and palmitic acid to compare their reactivity and stability researchgate.net.

| Simulation/Model | Focus of Study | Key Findings |

| Molecular Dynamics (Palmitic Acid & CO2) | Interaction characteristics and solubility of palmitic acid in high-pressure CO2. | Solubility of palmitic acid in CO2 decreases with increasing temperature and increases with increasing pressure researchgate.net. |

| Density Functional Theory (DFT) | Comparison of molecular structure, chemical reactivity, and stability of stearic and palmitic acid. | Stearic acid and palmitic acid exhibit similar reactivity and stability based on their HOMO-LUMO energy gaps researchgate.net. |

| Molecular Dynamics (Palmitic Acid-Coated Nanoaluminum) | Ignition behavior and pyrolysis of palmitic acid as a coating material. | Provides insights into the decomposition and reactivity of palmitic acid under high-temperature conditions acs.org. |

In Vitro Cellular Models (e.g., HepG2, 3T3-L1 adipocytes, endothelial cells, astrocytes, granulosa cells)

In vitro cellular models are indispensable for dissecting the cellular and molecular mechanisms of action of palmitic and stearic acid.